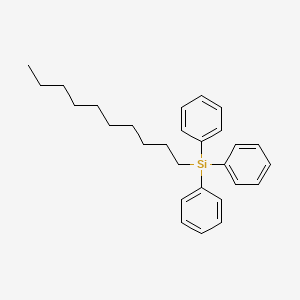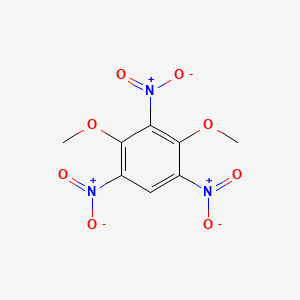
2,4-Dimethoxy-1,3,5-trinitrobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dimethoxy-1,3,5-trinitrobenzene is an organic compound characterized by a benzene ring substituted with two methoxy groups and three nitro groups. This compound is part of the broader class of nitrobenzenes, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethoxy-1,3,5-trinitrobenzene typically involves the nitration of 2,4-dimethoxybenzene. The process includes the following steps:
Nitration Reaction: 2,4-dimethoxybenzene is treated with a nitrating mixture, usually composed of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 1, 3, and 5 positions on the benzene ring.
Purification: The crude product is purified through recrystallization or other suitable methods to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-Scale Nitration: Utilizing industrial nitrating units to handle larger quantities of reactants.
Continuous Processing: Implementing continuous flow reactors to enhance efficiency and yield.
Purification and Quality Control: Employing advanced purification techniques and stringent quality control measures to ensure the consistency and purity of the final product.
化学反应分析
Types of Reactions: 2,4-Dimethoxy-1,3,5-trinitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The methoxy groups can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction Reagents: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as halides, amines, or thiols in the presence of a suitable base.
Major Products:
Reduction Products: 2,4-Diamino-1,3,5-trinitrobenzene.
Substitution Products: Compounds where the methoxy groups are replaced by other functional groups.
科学研究应用
2,4-Dimethoxy-1,3,5-trinitrobenzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a model compound in pharmacological studies.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2,4-Dimethoxy-1,3,5-trinitrobenzene involves its interaction with molecular targets through its nitro and methoxy groups. The nitro groups can undergo reduction to form reactive intermediates, which can further interact with biological molecules. The methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity and biological activity.
相似化合物的比较
2,4,6-Trinitrotoluene (TNT): A well-known explosive with similar nitro group substitution but with a methyl group instead of methoxy groups.
1,3,5-Trinitrobenzene: Another nitrobenzene derivative with three nitro groups but without methoxy groups.
2,4,6-Trinitrophenol (Picric Acid): Contains three nitro groups and a hydroxyl group instead of methoxy groups.
Uniqueness: 2,4-Dimethoxy-1,3,5-trinitrobenzene is unique due to the presence of methoxy groups, which influence its chemical reactivity and potential applications. The methoxy groups provide additional sites for chemical modification and interactions, distinguishing it from other nitrobenzene derivatives.
属性
CAS 编号 |
1150-40-9 |
|---|---|
分子式 |
C8H7N3O8 |
分子量 |
273.16 g/mol |
IUPAC 名称 |
2,4-dimethoxy-1,3,5-trinitrobenzene |
InChI |
InChI=1S/C8H7N3O8/c1-18-7-4(9(12)13)3-5(10(14)15)8(19-2)6(7)11(16)17/h3H,1-2H3 |
InChI 键 |
WCMIMEQWHNFVQH-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



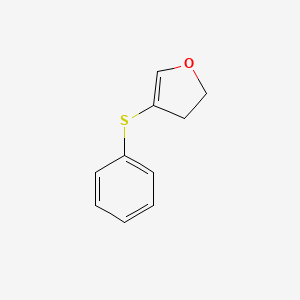
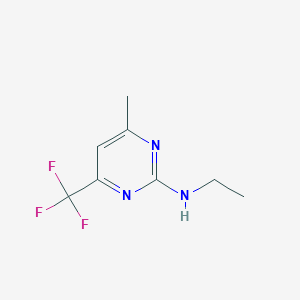
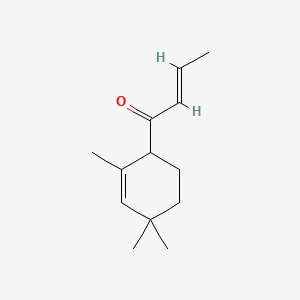
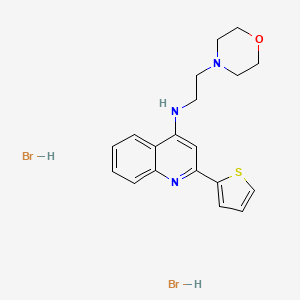
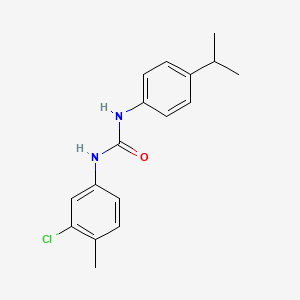
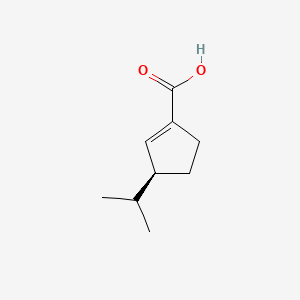

![[(E,2S,3R)-2-azaniumyl-3-hydroxyoctadec-4-enyl] hydrogen phosphate;N-methylmethanamine](/img/structure/B11941615.png)

![N-(3-aminopropyl)-N-[(1S)-1-(3-benzyl-7-chloro-4-oxochromen-2-yl)-2-methylpropyl]-4-methylbenzamide;hydrochloride](/img/structure/B11941631.png)
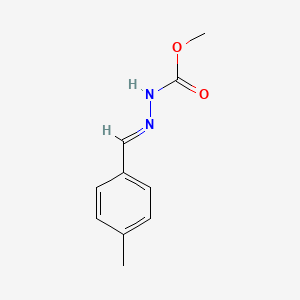
methanone](/img/structure/B11941647.png)
